molecular formula C18H16Cl2N2O5 B11511035 Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate

Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate

Cat. No.: B11511035
M. Wt: 411.2 g/mol
InChI Key: CFQBPKDNBQQDIB-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitroaniline with ethyl 3-(2-chlorophenyl)propanoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The compound’s chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chloro-5-nitrophenyl)imino]-3-methoxypropionate
  • Ethyl 3-(2-chlorophenyl)propanoate
  • 2-Chloro-5-nitroaniline

Uniqueness

Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate is unique due to its combination of chloro and nitro functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16Cl2N2O5

Molecular Weight

411.2 g/mol

IUPAC Name

ethyl 3-[(2-chloro-5-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C18H16Cl2N2O5/c1-2-27-17(23)10-16(12-5-3-4-6-14(12)19)21-18(24)13-9-11(22(25)26)7-8-15(13)20/h3-9,16H,2,10H2,1H3,(H,21,24)

InChI Key

CFQBPKDNBQQDIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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